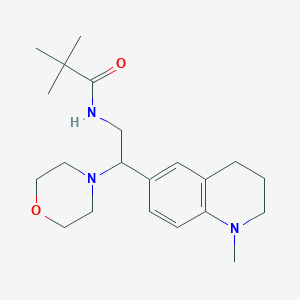
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- CAS Number : 946311-74-6
The compound's structure suggests it may interact with various biological targets. Tetrahydroquinoline derivatives have been studied for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis. The morpholinoethyl group may enhance solubility and bioavailability, potentially allowing for more effective interactions with target proteins or enzymes.
Antiproliferative Effects
Research has shown that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating similar compounds, several derivatives demonstrated IC50 values indicative of potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.6 |
| Compound B | HT-29 | 5.4 |
| Compound C | A2780 | 12.5 |
These findings suggest that compounds structurally related to this compound may possess similar activity against cancer cells .
Mechanisms of Cytotoxicity
The cytotoxic effects observed in studies are often attributed to:
- Induction of Apoptosis : Many tetrahydroquinoline derivatives trigger programmed cell death in cancer cells.
- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, leading to reduced protein synthesis essential for cancer cell survival.
- Redox Cycling : Certain metabolites can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components .
Case Studies and Research Findings
A notable study focused on a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure significantly impacted biological activity. For instance:
- Chiral Variants : Enantiomers of tetrahydroquinoline derivatives showed different levels of cytotoxicity, indicating that stereochemistry plays a crucial role in their biological effectiveness .
- Comparative Analysis : When compared with established chemotherapeutics like Doxorubicin, some tetrahydroquinoline derivatives exhibited lower IC50 values, suggesting they could be more effective alternatives or adjuncts in cancer therapy .
特性
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHGTBXIZZTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













